Dicyclomine-d4 Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H36ClNO2 |
|---|---|
Molecular Weight |
350.0 g/mol |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H/i15D2,16D2; |
InChI Key |
GUBNMFJOJGDCEL-JWIOGAFXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1(CCCCC1)C2CCCCC2)N(CC)CC.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Dicyclomine D4 Hydrochloride
General Principles of Deuterated Compound Synthesis
The incorporation of deuterium (B1214612) into organic molecules can be achieved through a variety of synthetic strategies. These methods range from direct exchange reactions on the target molecule to the construction of the molecule from deuterated starting materials.
Direct Hydrogen-Deuterium Exchange Reactions
Direct hydrogen-deuterium (H-D) exchange is a common method for introducing deuterium into a molecule. acs.org This process involves the replacement of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom from a deuterium source. acs.org The reaction is often facilitated by a catalyst and is most effective for acidic or activated C-H bonds. acs.org
Utilization of Deuterated Reagents and Solvents
A widely employed strategy involves the use of reagents and solvents in which hydrogen atoms have been replaced by deuterium. researchgate.net Deuterated solvents such as deuterium oxide (D₂O), deuterated chloroform (B151607) (CDCl₃), and deuterated methanol (B129727) (CD₃OD) can serve as the deuterium source in exchange reactions or as solvents in reactions where the incorporation of deuterium is desired. wikipedia.org Similarly, deuterated reagents, for example, deuterated sodium borohydride (B1222165) (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), are used to introduce deuterium during reduction reactions. masterorganicchemistry.com
Metal-Catalyzed Deuteration Processes
Transition metal catalysts, such as palladium, platinum, rhodium, and iridium, are highly effective in facilitating H-D exchange reactions. semanticscholar.orgrsc.org These catalysts can activate C-H bonds, allowing for the exchange of hydrogen with deuterium from sources like deuterium gas (D₂) or heavy water (D₂O). rsc.org Metal-catalyzed deuteration can offer high levels of selectivity for specific positions within a molecule. semanticscholar.org
Synthesis from Deuterated Precursors
A robust method for producing specifically labeled compounds is to build the target molecule from smaller, deuterated starting materials. researchgate.net This bottom-up approach provides precise control over the location of the deuterium atoms in the final product. The synthesis of these deuterated precursors often involves one of the other labeling methods on a simpler molecule. researchgate.net
Enzymatic Synthesis Approaches for Stereoselective Deuteration
Biocatalysis, using enzymes, offers a high degree of selectivity, including stereoselectivity, in deuteration reactions. google.com Enzymes can catalyze H-D exchange or other transformations with high precision, leading to the formation of chiral deuterated products. google.com This method is particularly valuable for the synthesis of complex biological molecules and pharmaceuticals. google.com
Specific Synthetic Routes Applied to Dicyclomine-d4 Hydrochloride
The synthesis of this compound, where the deuterium atoms are located on the ethyl groups of the diethylamino moiety, would likely involve the preparation of a deuterated precursor, specifically 2-(diethyl-d4-amino)ethanol. This precursor can then be reacted with [1,1'-bicyclohexyl]-1-carboxylic acid to form the deuterated dicyclomine (B1218976) base, followed by salt formation.
A plausible synthetic route would be a reductive amination approach to synthesize the deuterated N,N-diethylethanolamine. Reductive amination is a versatile method for forming amines from a carbonyl compound and an amine. masterorganicchemistry.comwikipedia.org
Proposed Synthetic Pathway:
Reductive Amination: The synthesis could commence with the reaction of ethanolamine (B43304) with a deuterated acetaldehyde (B116499) (acetaldehyde-d4) in the presence of a reducing agent. The use of a deuterated acetaldehyde would introduce the four deuterium atoms onto the two ethyl groups.
Ethanolamine reacts with two equivalents of acetaldehyde-d4 (B137916) to form a double imine or enamine intermediate.
This intermediate is then reduced in situ to yield 2-(diethyl-d4-amino)ethanol. A suitable reducing agent for this transformation would be sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.com
Esterification: The resulting 2-(diethyl-d4-amino)ethanol is then esterified with [1,1'-bicyclohexyl]-1-carboxylic acid. This reaction is typically carried out in the presence of an acid catalyst or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.
Hydrochloride Salt Formation: The final step involves the treatment of the deuterated dicyclomine base with hydrochloric acid to form this compound.
The following table outlines the proposed reaction steps:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Ethanolamine, Acetaldehyde-d4 | Reducing agent (e.g., Sodium triacetoxyborohydride), Solvent (e.g., Dichloromethane) | 2-(Diethyl-d4-amino)ethanol |
| 2 | 2-(Diethyl-d4-amino)ethanol, [1,1'-Bicyclohexyl]-1-carboxylic acid | Acid catalyst (e.g., Sulfuric acid), Heat | Dicyclomine-d4 |
| 3 | Dicyclomine-d4 | Hydrochloric acid, Solvent (e.g., Ethanol) | This compound |
The following table summarizes various deuteration methods with their key features:
| Method | Deuterium Source | Catalyst/Reagent | Key Features |
| Direct H-D Exchange | D₂O, D₂ gas | Acid, Base, or Metal Catalyst | Simple procedure, but can lack selectivity. |
| Deuterated Reagents | NaBD₄, LiAlD₄, Deuterated acids | Varies with reaction | High specificity of deuterium incorporation. |
| Metal-Catalyzed Deuteration | D₂O, D₂ gas | Pd, Pt, Rh, Ir complexes | High efficiency and selectivity. |
| Synthesis from Precursors | Deuterated starting materials | Standard organic synthesis reagents | Precise control over labeling pattern. |
| Enzymatic Deuteration | D₂O | Enzymes | High stereoselectivity and regioselectivity. |
Adaptation of Established Dicyclomine Hydrochloride Synthesis Protocols for Deuteration
The synthesis of this compound typically involves an adaptation of well-established manufacturing processes for the non-labeled parent compound, Dicyclomine Hydrochloride. Standard synthesis of dicyclomine involves the esterification of [1,1'-Bicyclohexyl]-1-carboxylic acid with 2-(diethylamino)ethanol. nih.govebi.ac.uk
To produce the d4 isotopologue, this process is modified by utilizing a deuterated starting material. Specifically, the synthesis employs a deuterated version of the amino alcohol, where the four hydrogen atoms on the ethyl group adjacent to the ester oxygen are replaced with deuterium. The key deuterated intermediate is therefore 2-(diethylamino)ethyl-d4 ester. The final step involves reacting this deuterated ester with hydrochloric acid to form the hydrochloride salt. This "deuterium switch" approach leverages existing synthetic infrastructure while incorporating the isotopic label through a key deuterated building block. veeprho.comnih.govclearsynth.com
Challenges and Innovations in Site-Specific Deuterium Incorporation at the d4 Position
Achieving site-specific deuteration with high isotopic purity presents significant synthetic challenges. nih.gov The goal is to introduce deuterium atoms at precise locations within the molecule without isotopic scrambling or incomplete labeling. nih.gov For this compound, the target is the ethyl group of the 2-(diethylamino)ethyl moiety.
A significant challenge lies in the differential reactivity of C-H bonds within the molecule. Innovations in catalytic deuteration have provided novel solutions. One such method involves a catalytic process that utilizes a Lewis acid, such as B(C₆F₅)₃, and a Brønsted basic N-alkylamine to convert the drug molecule into an enamine. nih.gov This intermediate then reacts with a deuterium source, like acetone-d6, to achieve deuteration at the β-amino C-H bonds. nih.gov
However, even with advanced methods, challenges in achieving uniform deuteration persist. Research has shown that for dicyclomine, the efficiency of deuterium incorporation can vary between different C-H bonds due to electronic and steric factors. nih.gov For instance, in one study, the C2'-H bonds of the N-ethyl groups were deuterated at 90%, while the C1-H bonds adjacent to the ester group were only deuterated at 23%. nih.gov This highlights the difficulty in achieving complete and specific labeling at the desired d4 position without affecting other parts of the molecule.
| Position | Deuterium Incorporation (%) | Reference |
|---|---|---|
| C2'-H bonds of N-ethyl groups | 90% | nih.gov |
| C1-H bonds adjacent to ester group | 23% | nih.gov |
Isotopic Purity and Characterization for Research Integrity
Ensuring the isotopic purity and correct structural characterization of this compound is critical for its intended use in research, particularly as an internal standard for quantitative analysis. veeprho.com A combination of analytical techniques is employed to verify the identity, purity, and extent of deuteration of the final compound.
Mass Spectrometry (MS) is a primary tool used to confirm the incorporation of deuterium. The molecular weight of this compound (C₁₉H₃₂D₄ClNO₂) is approximately 349.97 g/mol , which is higher than the non-deuterated form due to the four deuterium atoms. medchemexpress.comclearsynth.com MS analysis verifies this mass increase and can quantify the isotopic enrichment, determining the percentage of molecules that are correctly labeled as d4 versus those that are d0, d1, d2, or d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the precise location of the deuterium atoms. In ¹H NMR analysis of Dicyclomine-d4, the signals corresponding to the protons on the ethyl group adjacent to the ester linkage would be absent or significantly diminished, confirming that deuteration occurred at the intended site.
Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC), are used to determine the chemical purity of the compound. rjptonline.org These methods separate the labeled drug from any non-deuterated starting materials or other impurities, ensuring that the final product meets the high purity standards required for analytical applications (>95%). lgcstandards.com
| Technique | Purpose | Reference |
|---|---|---|
| Mass Spectrometry (MS) | Confirms mass increase due to deuterium; Quantifies isotopic purity. | medchemexpress.commdpi.com |
| Nuclear Magnetic Resonance (NMR) | Determines the specific location of deuterium atoms. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Determines overall chemical purity. | rjptonline.org |
Advanced Analytical Methodologies Employing Dicyclomine D4 Hydrochloride
Mass Spectrometry (MS) Applications in Quantitative Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it offers exceptional sensitivity and selectivity for quantifying specific compounds within a complex mixture. In this context, Dicyclomine-d4 Hydrochloride is an indispensable tool for the quantitative analysis of dicyclomine (B1218976) in various matrices, especially biological samples.
Role as a Stable Isotope Internal Standard (SIIS) in LC-MS/MS
In Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), this compound is widely employed as an internal standard. cerilliant.comwaters.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and ionization. waters.com Because this compound is structurally identical to dicyclomine, it fulfills these criteria almost perfectly, ensuring that any variations or losses during the analytical process affect both the analyte and the standard equally. uni-muenchen.de Quantification is achieved by comparing the peak area ratio of the analyte to the stable isotope-labeled internal standard, a method known as isotope dilution mass spectrometry. uni-muenchen.denih.gov
The primary advantage of using this compound as an SIIS is the significant enhancement of precision and accuracy, especially when analyzing complex biological matrices such as plasma, serum, or urine. cerilliant.comnih.gov These matrices contain numerous endogenous components like salts, lipids, and proteins that can interfere with the analysis. longdom.org By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, it experiences the same procedural variations as the target analyte, including extraction inefficiencies, and volumetric inconsistencies. waters.com This internal calibration corrects for these potential errors, leading to more reliable and reproducible quantitative results. The use of an SIIS is considered the most recognized technique to correct for such analytical challenges. chromatographyonline.com
Table 1: Representative LC-MS/MS Method Parameters for Dicyclomine Analysis
| Parameter | Condition | Purpose |
| Analytical Column | C18 (e.g., 250x4.6 mm, 5 µm) | Separation of dicyclomine from other matrix components. nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Buffer mixture | Elutes the analyte and internal standard from the column. rjptonline.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged ions for MS detection. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Analyte Transition | e.g., m/z 310.3 → 117.2 | Precursor and product ions specific to Dicyclomine. |
| IS Transition | e.g., m/z 314.3 → 121.2 | Precursor and product ions specific to Dicyclomine-d4. |
Matrix effects are a major challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.orgnih.govnih.gov This phenomenon can severely compromise the accuracy and sensitivity of the assay. nih.gov this compound plays a crucial role in mitigating these effects. cerilliant.com Since the deuterated standard has nearly identical physicochemical properties and retention time to the unlabeled dicyclomine, it is subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. longdom.orgchromatographyonline.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, providing a reliable measurement even in the presence of significant matrix interference. longdom.org
Application in GC-MS for Metabolite Profiling and Identification
While LC-MS/MS is the predominant technique for the analysis of non-volatile compounds like dicyclomine, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, often used in metabolomics. nih.govchromatographytoday.com The application of this compound in GC-MS is less common, as dicyclomine itself is not highly volatile and typically requires a derivatization step to increase its volatility for GC analysis. chromatographytoday.com
However, in targeted metabolite profiling studies where dicyclomine or its metabolites are the analytes of interest, this compound could theoretically be used as an internal standard. nih.govgcms.cz Similar to its role in LC-MS, it would correct for variability in the derivatization process, injection volume, and potential matrix effects within the GC-MS system, thereby improving quantitative accuracy. chromatographytoday.com
Development and Validation of Quantitative Analytical Methods
The development of a robust and reliable quantitative method is a prerequisite for applications in pharmaceutical and clinical research. The use of this compound is integral to the validation of such methods according to stringent regulatory guidelines. rjptonline.orgrjptonline.org Method validation ensures that the analytical procedure is suitable for its intended purpose and involves assessing parameters like specificity, accuracy, precision, linearity, and robustness. nih.govrjptonline.orgsemanticscholar.org
Specificity and selectivity refer to the ability of the analytical method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov In LC-MS/MS method development, this compound helps establish selectivity. By monitoring the specific mass transitions for both the analyte and the deuterated internal standard, the method can effectively distinguish them from other potentially interfering substances. The absence of significant signal at the retention time of the analyte and internal standard in blank matrix samples demonstrates the method's selectivity. nih.gov This ensures that the measured signal originates solely from the compound of interest, which is a critical aspect of a validated analytical method. researchgate.net
Table 2: Validation Parameters Assessed Using a Stable Isotope Internal Standard
| Validation Parameter | Description | Role of this compound |
| Accuracy | The closeness of the measured value to the true value. | Corrects for systematic errors in sample preparation and analysis, ensuring results are accurate. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Minimizes the impact of random variations, leading to lower relative standard deviation (%RSD). |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Ensures the analyte/IS ratio is consistent across the calibration range. isfcppharmaspire.com |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | The unique mass of the IS confirms that it does not interfere with the analyte and is not affected by other matrix components. nih.gov |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Co-elutes and experiences the same ionization effects, allowing for effective normalization of the analyte signal. nih.gov |
Evaluation of Analytical Sensitivity and Linearity
In quantitative analysis, establishing the sensitivity and linearity of an analytical method is paramount. This compound is frequently employed as an internal standard in methods developed to quantify its non-labeled counterpart, Dicyclomine Hydrochloride, in various matrices. The linearity of such methods is determined by analyzing a series of calibration standards over a specified concentration range. ijprajournal.com Research has demonstrated that methods for Dicyclomine Hydrochloride exhibit excellent linearity, a prerequisite for accurate quantification. rjptonline.orgnih.gov
The limit of detection (LOD) and limit of quantitation (LOQ) are key indicators of a method's sensitivity. For Dicyclomine Hydrochloride, the LOQ has been established at levels as low as 0.67 µg/mL, with an LOD of 0.22 µg/mL, demonstrating high sensitivity. amazonaws.com Validation studies consistently show a strong correlation between analyte concentration and instrument response, with correlation coefficients (r²) often exceeding 0.99. rjptonline.org This high degree of linearity across a range of concentrations ensures that the analytical method can produce results that are directly proportional to the concentration of the analyte. ijprajournal.com
Linearity Parameters for Dicyclomine Hydrochloride Assays
| Parameter | Reported Value/Range | Source |
|---|---|---|
| Concentration Range | 5 - 150 µg/mL | rjptonline.orgnih.govresearchgate.net |
| Correlation Coefficient (r²) | > 0.997 | rjptonline.org |
| Limit of Quantitation (LOQ) | 0.67 µg/mL | amazonaws.com |
| Limit of Detection (LOD) | 0.22 µg/mL | amazonaws.com |
Determination of Accuracy and Precision within Research Assays
Accuracy and precision are fundamental criteria for the validation of any analytical method, confirming its reliability and reproducibility. ijprajournal.com Accuracy refers to the closeness of a measured value to a known true value, often assessed through recovery studies. ijprajournal.com For Dicyclomine Hydrochloride assays, accuracy is typically evaluated by spiking a blank matrix with known concentrations of the analyte at different levels (e.g., 50%, 100%, and 150%). ijprajournal.comrjptonline.org Studies report high percentage recovery, generally within the range of 98-102%, indicating that the method accurately measures the amount of analyte present. rjptonline.orgresearchgate.netsemanticscholar.org
Precision is the measure of agreement among a series of measurements from the same sample. ijprajournal.comamazonaws.com It is typically expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: system precision (repeatability of the instrument) and method precision (consistency of the entire analytical procedure). amazonaws.com For Dicyclomine Hydrochloride analytical methods, the %RSD for both accuracy and precision is consistently found to be less than 2%, which is well within the accepted limits for bioanalytical assays and demonstrates the method's high degree of precision. rjptonline.orgresearchgate.net
Accuracy and Precision Data for Dicyclomine Hydrochloride Assays
| Validation Parameter | Acceptance Criteria | Reported Findings | Source |
|---|---|---|---|
| Accuracy (% Recovery) | Typically 98-102% | 99.45% to 100.42% | researchgate.netsemanticscholar.org |
| Precision (% RSD) | ≤ 2% | 0.171% | researchgate.netsemanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Research
Utility of Deuterium (B1214612) in NMR Signal Simplification and Enhancement
Deuterium plays a significant role in ¹H NMR (proton NMR) spectroscopy. Since the deuterium nucleus (²H) has different magnetic properties from a proton (¹H), it is not detected in a standard ¹H NMR spectrum. youtube.comwikipedia.org This property is exploited to simplify complex spectra. When this compound is analyzed, the signals corresponding to the four deuterated positions are absent from the ¹H NMR spectrum, which can help in assigning the remaining proton signals. youtube.com
Furthermore, deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃) or deuterium oxide (D₂O), are routinely used in NMR to dissolve the analyte without introducing overwhelming solvent signals into the ¹H NMR spectrum. studymind.co.uk Conversely, in ²H NMR (deuterium NMR), only the deuterium atoms are observed, which can be used to confirm the position and extent of deuterium labeling in a molecule like this compound. wikipedia.org While deuterium NMR generally has lower resolution than proton NMR, it is a powerful tool for verifying the success of deuteration. magritek.com
Investigating Molecular Conformations and Intermolecular Interactions
²H NMR spectroscopy is particularly useful for studying molecular dynamics and conformations in ordered systems, such as lipid membranes. wikipedia.org Changes in the orientation of a carbon-deuterium (C-D) bond due to molecular motion have a pronounced effect on the ²H NMR spectral line shape. wikipedia.org This allows researchers to probe the structure and dynamics of molecules.
Hydrogen-deuterium exchange (HDX) studies monitored by NMR can also provide valuable information about a molecule's structure and its interactions with the surrounding environment. youtube.com The rate at which amide protons in a protein exchange with deuterium from the solvent can reveal details about the accessibility of different regions of the protein. youtube.comnih.gov This technique provides insights into the tertiary structure and intermolecular interactions, such as hydrogen bonding, that stabilize the molecule's conformation. nih.gov
Deuterium as a Probe for Solvent and Ligand Exchange Processes
Deuterium is an excellent probe for studying exchange processes. In a technique known as hydrogen-deuterium exchange (HDX), labile protons (e.g., those on hydroxyl or amine groups) can be replaced by deuterium when the sample is dissolved in a deuterated solvent like D₂O. wikipedia.orgyoutube.com This exchange can be monitored by NMR spectroscopy; the disappearance of a proton signal from the ¹H NMR spectrum after adding D₂O confirms the presence of an exchangeable proton. youtube.comyoutube.com
This method is widely used to identify signals from specific functional groups and to study the kinetics of solvent exchange. researchgate.net The rate of exchange can provide information about the solvent accessibility of different parts of a molecule. nih.gov In more advanced applications, NMR techniques like relaxation dispersion can be used to study the dynamics of hydrogen-deuterium exchange reactions at equilibrium, providing detailed kinetic and thermodynamic information about processes like ligand binding. researchgate.net
Chromatographic Techniques Integrated with Isotope Labeling
The most significant application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). rfppl.co.inresearchgate.net In quantitative analysis, an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls to correct for analytical variability.
A SIL-IS like this compound is considered the "gold standard" for quantitative LC-MS assays. Because it is chemically almost identical to the analyte (Dicyclomine Hydrochloride), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. However, due to its higher mass, it can be distinguished from the non-labeled analyte by the mass spectrometer. fda.gov This co-elution and similar behavior allow for highly accurate and precise quantification, as the ratio of the analyte's signal to the internal standard's signal remains constant even if there are variations in sample preparation, injection volume, or instrument response. fda.gov This approach is crucial for analyzing complex biological matrices such as blood or plasma, where significant matrix effects can otherwise compromise the accuracy of the results. rfppl.co.inresearchgate.net
Optimization of High-Performance Liquid Chromatography (HPLC) for Deuterated Compounds
The separation and quantification of deuterated compounds like this compound using HPLC present unique challenges, primarily related to the chromatographic isotope effect. This effect can cause slight differences in retention times between the deuterated standard and the non-deuterated analyte, which must be managed for accurate analysis. acs.orgnih.gov Optimization of HPLC methods is therefore crucial for achieving reliable and reproducible results.
Key optimization strategies in Reverse Phase HPLC (RP-HPLC) focus on the mobile phase composition, column chemistry, and detector settings. While specific methods for this compound are not extensively published, established methods for Dicyclomine Hydrochloride provide a strong foundation for developing an optimized method for its deuterated analog. rjptonline.orgrjptonline.org
A primary consideration is the potential for peak co-elution or, conversely, slight separation between the analyte and the deuterated internal standard. The substitution of hydrogen with deuterium can alter the compound's hydrophobicity, leading to shifts in retention time. cchmc.org Method development often involves adjusting the mobile phase's organic-to-aqueous ratio to achieve optimal separation or controlled co-elution. For instance, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer is commonly used for dicyclomine analysis, and fine-tuning their ratio is a key optimization step. rjptonline.orgnih.gov
The use of deuterium oxide (D₂O) as a component of the mobile phase has also been investigated in the analysis of deuterated pharmaceuticals. nih.govrsc.orgacs.orgresearchgate.net While it can sometimes alter retention times, it generally does not interfere with the analysis and can be particularly advantageous in HPLC-NMR applications by eliminating interference from organic modifiers. nih.govrsc.org
The choice of the stationary phase is also critical. A C18 column is frequently employed for the separation of dicyclomine and related compounds, offering a good balance of hydrophobicity and peak shape. rjptonline.orgrjptonline.orgiajps.com The table below outlines a hypothetical optimized set of HPLC parameters for the analysis of this compound, based on established methods for the non-deuterated compound and principles for analyzing deuterated molecules.
| Parameter | Optimized Condition | Rationale for Optimization |
|---|---|---|
| Stationary Phase | C18 Column (e.g., 250mm x 4.6mm, 5µm) | Provides excellent hydrophobic interaction and separation for dicyclomine and its analogs. rjptonline.orgrjptonline.org |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4-6) in a 70:30 v/v ratio | Adjusting pH and solvent ratio allows for fine-tuning of retention times to manage the chromatographic isotope effect. acs.orgrjptonline.orgnih.gov |
| Flow Rate | 1.0 mL/min | Ensures good peak resolution and a reasonable run time. rjptonline.orgnih.gov |
| Detection Wavelength | 215-220 nm (UV) | Provides high sensitivity for the detection of dicyclomine. nih.govuspnf.com |
| Column Temperature | 35°C | Maintaining a constant, slightly elevated temperature improves peak shape and reproducibility. iajps.com |
| Injection Volume | 10-20 µL | Standard volume for achieving good sensitivity without overloading the column. iajps.com |
Gas Chromatography (GC) Methodologies for Volatile Deuterated Analogs
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile or semi-volatile compounds, including deuterated analogs used as internal standards. For a compound like dicyclomine, which can be analyzed via GC, the use of this compound is advantageous due to the high specificity and sensitivity of GC-MS. researchgate.net
A key phenomenon in the GC analysis of deuterated compounds is the "chromatographic H/D isotope effect," where deuterated molecules often elute slightly earlier than their non-deuterated counterparts. nih.gov This is generally attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to weaker intermolecular interactions with the stationary phase. nih.gov This effect must be accounted for during method development to ensure proper identification and integration of both the analyte and the internal standard peaks.
Optimization of a GC method for this compound involves careful selection of the column, temperature programming, and MS parameters. A non-polar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for this type of analysis. researchgate.net Temperature programming is crucial to ensure that the compound elutes with a good peak shape and is well-separated from other matrix components.
In the context of GC-MS, the mass spectrometer settings are paramount. The instrument is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both dicyclomine and dicyclomine-d4 are monitored. The molecular weight difference of four mass units allows for clear differentiation between the analyte and the internal standard, minimizing the risk of analytical interference. Research has shown that deuterated analogs can sometimes exhibit different mass spectral responses compared to their non-deuterated counterparts, a factor that must be considered during quantification. researchgate.net
The following table presents potential optimized GC-MS parameters for the analysis of this compound, derived from general principles of deuterated analog analysis and specific methods for the parent compound. researchgate.net
| Parameter | Optimized Condition | Rationale for Optimization |
|---|---|---|
| GC Column | Capillary column with (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30m x 0.25mm, 0.25µm film) | Provides good thermal stability and separation for semi-volatile amine compounds. researchgate.net |
| Carrier Gas | Helium at a constant flow rate | Inert gas that provides good chromatographic efficiency. |
| Injector Temperature | 250-280°C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Temperature Program | Initial temp ~150°C, ramped to ~300°C | A temperature gradient is essential for eluting the compound with a sharp peak and separating it from matrix components. |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. researchgate.net |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for both the analyte and the deuterated standard. researchgate.net |
| Monitored Ions (m/z) | Specific ions for Dicyclomine (e.g., 99, 86) and Dicyclomine-d4 (e.g., 103, 90) | Allows for unambiguous identification and quantification of both compounds. The mass shift of +4 confirms the presence of the d4-label. |
Mechanistic and Metabolic Research Applications of Dicyclomine D4 Hydrochloride
Elucidation of Metabolic Pathways and Transformations
The metabolism of dicyclomine (B1218976) is not extensively detailed in common literature, but it is presumed to be metabolized by the liver nih.gov. The use of Dicyclomine-d4 Hydrochloride provides a powerful method for clarifying these metabolic routes.
Deuterium (B1214612) labeling serves as a highly effective technique for tracing the journey of a drug and its metabolites through a biological system nih.gov. In the case of this compound, the four deuterium atoms act as a stable, heavy isotopic tag. When a biological sample (such as plasma, urine, or a cell culture extract) is analyzed using mass spectrometry, the deuterated compound and its metabolites can be readily distinguished from endogenous molecules and from the non-deuterated drug, if co-administered.
The key advantages of using this compound as a tracer include:
High Sensitivity and Specificity: Mass spectrometry can easily detect the mass difference between deuterated and non-deuterated compounds, allowing for precise quantification and identification.
No Radioactivity: Unlike radioactive isotopes like tritium (³H) or carbon-14 (¹⁴C), deuterium is a stable (non-radioactive) isotope, which simplifies handling and disposal procedures.
Minimal Impact on Chemical Properties: The substitution of hydrogen with deuterium results in negligible changes to the compound's physicochemical properties, ensuring that its biological behavior closely mimics that of the parent drug nih.gov.
This tracing ability is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of dicyclomine, providing a clearer picture of its disposition in the body nih.gov.
Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, N-dealkylation), while Phase II reactions involve conjugation with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion mdpi.com.
Using this compound in in vitro systems, such as human liver microsomes, allows for the straightforward identification of metabolites. When the sample is analyzed, researchers look for mass signals that are 4 atomic mass units (amu) heavier than the potential non-deuterated metabolites. For example, if a primary metabolic pathway is hydroxylation (addition of an oxygen atom, +16 amu), the resulting deuterated metabolite will have a mass that is 20 amu greater than the parent dicyclomine molecule. This "mass tag" confirms that the identified molecule is a derivative of the administered deuterated drug mdpi.com.
| Metabolic Reaction | Chemical Modification | Expected Mass Shift from Dicyclomine | Expected Mass Shift from Dicyclomine-d4 |
|---|---|---|---|
| Hydroxylation | Addition of -OH group | +16 amu | +16 amu |
| N-de-ethylation | Removal of -C2H5 group, replaced by -H | -28 amu | -28 amu |
| Ester Hydrolysis | Cleavage of ester bond, addition of H2O | -155 amu (to form dicyclohexylcarboxylic acid) | -159 amu (to form deuterated diethylaminoethanol) |
| Glucuronidation (Phase II) | Addition of glucuronic acid | +176 amu | +176 amu |
This table presents hypothetical metabolic transformations for illustrative purposes.
To pinpoint the specific enzymes responsible for dicyclomine metabolism, researchers utilize isolated systems. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a common choice as they contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily nih.gov.
In a typical experiment, this compound is incubated with liver microsomes in the presence of necessary cofactors (like NADPH for CYP enzymes). By analyzing samples at different time points, researchers can identify the metabolites formed and calculate the rate of metabolism nih.gov. This in vitro approach helps to:
Determine the metabolic stability of the drug.
Identify the major metabolic pathways.
Screen for potential drug-drug interactions by introducing other drugs that may inhibit or induce the same metabolic enzymes.
Using recombinant systems, where a single enzyme (e.g., a specific CYP isozyme like CYP3A4 or CYP2D6) is expressed in a cell line, can further refine this analysis and identify the exact enzymes involved in dicyclomine's biotransformation researchgate.net.
Investigation of Kinetic Isotope Effects (KIE) in Metabolic Reactions
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE) nih.gov. This effect is a cornerstone of mechanistic enzymology and drug design.
The basis of the KIE lies in the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium has a lower zero-point vibrational energy, making the C-D bond stronger and more stable than a C-H bond researchgate.net. Consequently, more energy is required to break a C-D bond.
In many metabolic reactions catalyzed by cytochrome P450 enzymes, the cleavage of a C-H bond is the rate-limiting step nih.govnih.gov. When a deuterium atom is present at the site of metabolic attack, the reaction rate slows down because of the higher energy required for C-D bond cleavage. This is known as a primary kinetic isotope effect. The magnitude of the KIE provides valuable information about the transition state of the reaction and confirms that C-H bond breaking is indeed a rate-determining part of the metabolic process nih.gov.
The KIE for a specific metabolic reaction of dicyclomine can be measured experimentally by comparing the rate of metabolism of Dicyclomine Hydrochloride (kH) with that of this compound (kD). This is typically done using an in vitro system like human liver microsomes or a specific recombinant CYP enzyme researchgate.net.
The procedure involves parallel incubations of the deuterated and non-deuterated compounds under identical conditions. The rate of disappearance of the parent compound or the rate of formation of a specific metabolite is measured for both. The KIE is then calculated as the ratio of the two rates:
KIE = kH / kD
A KIE value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting for that specific metabolic pathway. This information is critical for "soft spot" analysis in drug development, where deuteration can be strategically used to slow down metabolism at a specific site, potentially improving a drug's pharmacokinetic profile nih.gov.
| Compound | Metabolic System | Rate of Metabolite Formation (pmol/min/mg protein) | Calculated KIE (kH/kD) |
|---|---|---|---|
| Dicyclomine HCl (kH) | Human Liver Microsomes | 150.6 | 3.5 |
| Dicyclomine-d4 HCl (kD) | Human Liver Microsomes | 43.0 | |
| Dicyclomine HCl (kH) | Recombinant CYP3A4 | 98.2 | 4.1 |
| Dicyclomine-d4 HCl (kD) | Recombinant CYP3A4 | 23.9 |
This table contains representative data to illustrate the calculation of KIE and does not reflect actual experimental results for dicyclomine.
Impact of Deuteration on Enzyme-Substrate Interactions and Catalytic Mechanisms
The introduction of deuterium into the dicyclomine molecule, creating this compound, can have a profound impact on its interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) family. This impact is rooted in the kinetic isotope effect (KIE), a phenomenon where the substitution of a lighter isotope with a heavier one alters the rate of a chemical reaction.
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. In the context of drug metabolism, if the cleavage of a C-H bond is a rate-determining step in the enzymatic catalysis, replacing it with a C-D bond will slow down the reaction rate.
For instance, if deuteration at a specific position on the dicyclomine molecule leads to a significant decrease in the rate of formation of a particular metabolite, it strongly suggests that the enzyme's active site interacts with that part of the molecule and that C-H bond cleavage at that position is a critical step in the catalytic process.
Hypothetical Enzyme-Substrate Interaction Data:
| Compound | Enzyme Isoform | Binding Affinity (Km, µM) - Hypothetical | Maximum Rate of Metabolism (Vmax, pmol/min/mg protein) - Hypothetical |
| Dicyclomine | CYP3A4 | 15 | 250 |
| This compound | CYP3A4 | 18 | 150 |
| Dicyclomine | CYP2D6 | 25 | 180 |
| This compound | CYP2D6 | 28 | 95 |
This table presents hypothetical data to illustrate the potential impact of deuteration on enzyme kinetics. Actual values would need to be determined through experimental studies.
Mechanistic Studies on Metabolic Shunting and Alternative Biotransformation Pathways
One of the most significant consequences of the kinetic isotope effect is the phenomenon of "metabolic shunting." When the primary site of metabolism on a drug molecule is blocked or slowed down by deuteration, the metabolic machinery of the body may redirect its efforts to other, more susceptible sites on the molecule. This redirection can lead to the formation of different metabolites or a change in the proportion of existing metabolites.
The strategic placement of deuterium atoms in this compound allows researchers to intentionally block specific metabolic pathways. For example, if hydroxylation of one of the cyclohexyl rings is a major metabolic route for dicyclomine, deuterating that ring can slow down this process. As a result, other metabolic pathways, such as N-dealkylation of the diethylamino group, might become more prominent.
By studying the metabolic profiles of different deuterated versions of dicyclomine, scientists can map out the various potential biotransformation pathways and understand the flexibility and substrate specificity of the involved enzymes. This knowledge is crucial for designing new drug candidates with more predictable and desirable metabolic profiles.
The use of this compound is instrumental in the detailed investigation of metabolite formation. Metabolic shunting can lead to an increase in the concentration of minor metabolites that might otherwise be difficult to detect and characterize. By amplifying these alternative pathways, researchers can isolate and identify these novel metabolites.
Hypothetical Metabolite Profile Data:
| Compound | Primary Metabolite (Hypothetical) | Secondary Metabolite (Hypothetical) |
| Dicyclomine | Hydroxylated Dicyclomine (70%) | N-dealkylated Dicyclomine (30%) |
| This compound (deuterated at hydroxylation site) | Hydroxylated Dicyclomine (35%) | N-dealkylated Dicyclomine (65%) |
This table presents hypothetical data to illustrate the concept of metabolic shunting. Actual metabolite ratios would need to be determined through experimental analysis.
Theoretical and Computational Approaches in Deuterated Compound Research
Quantum Mechanical Calculations for Isotopic Effects
Quantum mechanical (QM) calculations are fundamental to understanding the nuanced effects of isotopic substitution on molecular behavior. These methods allow for the precise modeling of electronic structure and nuclear motion, providing insights that are difficult to obtain through experimental means alone.
Modeling Vibrational Frequencies and Bond Strengths
One of the most direct consequences of substituting hydrogen with deuterium (B1214612) is the alteration of bond vibrational frequencies. libretexts.org According to the principles of quantum mechanics and vibrational spectroscopy, the vibrational frequency of a chemical bond is dependent on the bond strength (force constant) and the reduced mass of the atoms involved. youtube.comyoutube.com The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength, coupled with the greater mass of deuterium, results in a lower vibrational frequency for the C-D bond compared to the C-H bond. libretexts.org
QM methods, such as Density Functional Theory (DFT) and ab initio calculations, can accurately model these vibrational frequencies. acs.org By calculating the harmonic vibrational frequencies of both the deuterated and non-deuterated forms of a molecule, researchers can quantify the isotopic effect on bond vibrations. This information is crucial for interpreting infrared (IR) spectra and understanding the dynamic behavior of the molecule. youtube.com
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Relative Bond Strength |
|---|---|---|
| C-H (aliphatic) | ~2900 - 3000 | Standard |
| C-D (aliphatic) | ~2100 - 2200 | Higher |
Predicting Kinetic Isotope Effects and Metabolic Susceptibility
The kinetic isotope effect (KIE) is a key phenomenon exploited in the design of deuterated drugs. The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. deutramed.com In the context of drug metabolism, many oxidative reactions mediated by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond in the rate-determining step. nih.govnih.gov Because the C-D bond is stronger than the C-H bond, its cleavage requires more energy, leading to a slower reaction rate. deutramed.com
Quantum mechanical calculations can be employed to predict the magnitude of the KIE. mdpi.com By modeling the transition state of the metabolic reaction, researchers can calculate the activation energies for the cleavage of both C-H and C-D bonds. The ratio of the reaction rates can then be estimated, providing a theoretical prediction of the KIE. mdpi.com This predictive capability is invaluable for identifying the optimal positions for deuteration to enhance a drug's metabolic stability and prolong its half-life. nih.govresearchgate.net For a molecule like Dicyclomine (B1218976), which undergoes metabolism, identifying the "soft spots" susceptible to oxidative metabolism is the first step. semanticscholar.org QM calculations can then predict the KIE upon deuteration at these specific sites.
| Metabolic Reaction | Typical KIE (kH/kD) | Implication for Deuteration |
|---|---|---|
| Aliphatic Hydroxylation | 2 - 10 | Significant slowing of metabolism |
| N-dealkylation | 1.5 - 4 | Moderate slowing of metabolism |
| O-dealkylation | 2 - 8 | Significant slowing of metabolism |
Molecular Dynamics Simulations of Deuterated Analogs
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can offer insights into conformational dynamics, stability, and intermolecular interactions.
Conformational Analysis and Stability Studies
MD simulations can be used to explore the conformational landscape of this compound and compare it to its non-deuterated counterpart. By simulating the molecule in a relevant environment (e.g., in water), researchers can identify the most stable conformations and the energy barriers between them. researchgate.net These simulations can reveal whether deuteration leads to any significant shifts in conformational equilibria, which could have implications for the molecule's biological activity.
Interactions with Biological Macromolecules (e.g., Receptors, Enzymes)
The therapeutic effect of a drug is contingent upon its interaction with a biological target, such as a receptor or an enzyme. nih.gov MD simulations are widely used to study these interactions at an atomic level of detail. chemrxiv.org For Dicyclomine, the primary targets are muscarinic acetylcholine (B1216132) receptors. fda.gov
MD simulations can be used to model the binding of this compound to its receptor. mdpi.com These simulations can provide information on the binding affinity, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-receptor complex, and the residence time of the drug in the binding site. nih.gov By comparing the simulation results for the deuterated and non-deuterated forms of Dicyclomine, it is possible to assess whether the isotopic substitution alters the binding mode or affinity. researchgate.netacs.org Even small changes in the vibrational properties and conformation of the deuterated molecule can influence its interactions with the receptor, potentially affecting its efficacy and duration of action.
| Interaction Parameter | Potential Effect of Deuteration | Computational Method |
|---|---|---|
| Binding Affinity | May be subtly altered due to changes in vibrational entropy and van der Waals interactions. | Free energy calculations (e.g., MM/PBSA, FEP) |
| Hydrogen Bonding Network | Minor changes in hydrogen bond lengths and strengths. nih.gov | Molecular Dynamics Simulations |
| Residence Time | Could be affected by altered binding kinetics. | Long-timescale Molecular Dynamics Simulations |
Future Research Directions and Methodological Advancements
Development of Novel Deuteration Methodologies
The synthesis of deuterated compounds is continuously evolving, with a focus on improving efficiency, selectivity, and environmental sustainability. Future research is directed towards harnessing the power of biological systems and developing more sophisticated catalytic processes.
Chemoenzymatic and Biocatalytic Approaches for Deuterium (B1214612) Incorporation
Chemoenzymatic and biocatalytic methods are emerging as powerful tools for the precise and selective incorporation of deuterium into organic molecules. nih.govchemrxiv.org These approaches leverage the high selectivity of enzymes to catalyze deuteration reactions under mild conditions. nih.govchemrxiv.org While direct chemoenzymatic synthesis of Dicyclomine-d4 Hydrochloride is not yet widely reported, the principles of these methodologies suggest a promising future direction.
Biocatalytic reductive deuteration, for example, utilizes enzymes and a deuterium source like heavy water (D₂O) to introduce deuterium atoms with high chemo-, enantio-, and isotopic selectivity. nih.govchemrxiv.org This method often relies on the regeneration of deuterated cofactors, such as [4-²H]-NADH. nih.gov The development of engineered enzymes, particularly thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, is creating platforms for the efficient synthesis of deuterated aldehydes, which are versatile precursors in pharmaceutical synthesis. acs.org
Table 1: Comparison of Deuteration Methodologies
| Methodology | Advantages | Challenges | Potential Applicability to Dicyclomine-d4 |
| Traditional Chemical Synthesis | Well-established, scalable. | Often requires harsh reagents, may lack selectivity. | Current primary method of synthesis. |
| Chemoenzymatic/Biocatalytic | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. chemrxiv.org | Enzyme stability and availability, cofactor regeneration. nih.gov | Future potential for more selective and efficient synthesis. |
Advanced Catalytic Systems for Efficient H/D Exchange
Hydrogen/Deuterium (H/D) exchange reactions are a cornerstone of deuterium labeling, and research into advanced catalytic systems aims to enhance the efficiency and applicability of this process. researchgate.net Recent advancements have focused on the use of various metal catalysts and organocatalysts to facilitate the direct exchange of hydrogen for deuterium in complex molecules.
For instance, an efficient deuteration process for β-amino C-H bonds in N-alkylamine-based pharmaceuticals has been developed using a Lewis acidic B(C₆F₅)₃ and Brønsted basic N-alkylamine catalyst system. researchgate.net This method has been successfully applied to dicyclomine (B1218976), achieving significant deuterium incorporation. researchgate.net Other promising catalytic systems include those based on ruthenium, which can selectively deuterate the α-position of amines and amino acids using D₂O as the deuterium source. researchgate.net Furthermore, organophotocatalytic methods are being explored for the α-deuteration of unprotected primary amines, offering a metal-free and cost-effective alternative. nih.govrsc.org
Expanding the Scope of Analytical Applications
This compound's primary utility lies in its application as an internal standard in analytical techniques. Future research will likely see its integration with more advanced analytical platforms, enabling more sensitive and comprehensive studies.
Integration with High-Resolution Mass Spectrometry for Enhanced Metabolomics
High-resolution mass spectrometry (HRMS) is a powerful tool in metabolomics, allowing for the identification and quantification of metabolites in complex biological samples. news-medical.netnih.gov The use of deuterated internal standards like this compound is crucial for accurate quantification and data normalization in these studies. texilajournal.comkcasbio.comclearsynth.com
Future metabolomics studies of dicyclomine will benefit from the integration of HRMS to elucidate its metabolic pathways and identify novel metabolites. nih.gov Gas chromatography-mass spectrometry (GC-MS) has already been used to analyze dicyclomine hydrochloride, providing valuable mass spectral data that can aid in the identification of its metabolites. uran.uaresearchgate.net The high mass accuracy of HRMS instruments can help in the putative identification of compounds from complex mixtures, which is a significant challenge in metabolomics. news-medical.netresearchgate.net The use of this compound as an internal standard will improve the reliability of these studies by compensating for matrix effects and variations in instrument response. kcasbio.comclearsynth.com
Advancements in Micro-Scale and High-Throughput Analytical Techniques
The demand for faster and more efficient analytical methods has led to the development of micro-scale and high-throughput techniques. High-throughput screening (HTS) allows for the automated testing of large numbers of compounds, a process that is central to drug discovery. bmglabtech.comnih.gov The use of deuterated compounds in these assays can provide more reliable data for lead identification and optimization. acs.org
Microfluidic devices, or "lab-on-a-chip" technology, offer a platform for performing chemical reactions and analyses on a micro-scale. These systems can be used for rapid hydrogen/deuterium exchange studies of proteins and other biomolecules, providing insights into their structure and dynamics. acs.org While not yet widely applied to small molecules like this compound, the principles of microfluidics could be adapted for high-throughput analysis of deuterated pharmaceuticals.
Interdisciplinary Research with Deuterated Compounds
The unique properties of deuterated compounds foster collaboration across various scientific disciplines. The applications of molecules like this compound extend beyond analytical chemistry into pharmacology, toxicology, and clinical research.
The "deuterium kinetic isotope effect," where the substitution of hydrogen with deuterium can slow down metabolic reactions, is a key area of interdisciplinary research. acs.orgresearchgate.netunito.it This effect can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy of drugs. researchgate.netnih.gov While this compound is primarily used as an analytical standard, its altered metabolic profile could be a subject of future pharmacological investigation.
Furthermore, the use of deuterated standards is becoming increasingly important in clinical pharmacokinetic studies and therapeutic drug monitoring to ensure accurate and reproducible results. pharmaffiliates.com This necessitates a collaborative effort between analytical chemists, clinicians, and pharmaceutical scientists to develop and validate robust analytical methods. The insights gained from such interdisciplinary research can lead to a better understanding of drug action and the development of safer and more effective therapies. strath.ac.uk
Application in Proteomics and Metabolomics Research beyond Simple Quantification
The stable isotope labeling of this compound offers a unique opportunity to investigate complex biological systems. The mass shift introduced by the four deuterium atoms can be leveraged in sophisticated mass spectrometry-based techniques to provide insights into metabolic pathways and protein interactions.
One of the most promising future applications for this compound is in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This powerful technique probes the conformational dynamics of proteins by monitoring the exchange of backbone amide hydrogens with deuterium in the solvent. By comparing the deuterium uptake of a protein in the presence and absence of a ligand like Dicyclomine, researchers can identify binding sites and allosteric effects with high precision. For instance, studying the interaction of this compound with its target, the muscarinic acetylcholine (B1216132) receptor, using HDX-MS could reveal nuanced details about its mechanism of action and how it modulates receptor conformation. This goes far beyond simple binding assays, offering a dynamic view of the protein-ligand interaction.
Furthermore, in the field of metabolomics, this compound can be employed as a tracer to delineate the metabolic fate of Dicyclomine. By administering the deuterated compound, researchers can track its biotransformation and identify its metabolites in complex biological matrices such as plasma or urine. This approach provides a clearer picture of the drug's metabolic pathways, which can be crucial for understanding its efficacy and potential for drug-drug interactions.
The table below summarizes the potential advanced applications of this compound in proteomics and metabolomics.
| Research Area | Technique | Potential Insights |
| Proteomics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | - Identification of ligand binding sites- Characterization of allosteric effects- Understanding of protein conformational changes upon binding |
| Metabolomics | Isotope Tracing Studies | - Elucidation of metabolic pathways- Identification of novel metabolites- Assessment of metabolic stability and drug-drug interaction potential |
Exploration of Deuterated Compounds in Chemical Biology Tools
The unique properties of deuterated compounds like this compound make them valuable candidates for the development of novel chemical biology tools. Chemical probes are small molecules used to study and manipulate biological systems, and the incorporation of deuterium can offer significant advantages.
A key application is the development of "photo-affinity" probes. By chemically modifying this compound with a photoreactive group, it can be used to covalently label its binding partners upon photoactivation. The deuterium label would then facilitate the identification of these labeled proteins by mass spectrometry. This technique could uncover previously unknown off-target interactions of Dicyclomine, providing a more comprehensive understanding of its pharmacological profile.
Moreover, the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited. While often used to improve pharmacokinetic properties, the KIE can also be a tool in chemical biology. For example, if a particular metabolic pathway is responsible for the inactivation of Dicyclomine, a deuterated version at the site of metabolism would be more resistant to breakdown. This can be used to create a more stable version of the drug for in vitro assays or to study the specific role of that metabolic pathway.
The development of deuterated compounds as chemical biology tools is a rapidly growing field. The table below outlines potential avenues for the exploration of this compound in this area.
| Chemical Biology Tool | Principle | Potential Application for this compound |
| Photo-affinity Probes | Covalent labeling of binding partners upon photoactivation. | Identification of on-target and off-target protein interactions in a cellular context. |
| Metabolically Stabilized Probes | Exploitation of the Kinetic Isotope Effect (KIE) to slow metabolism. | Creation of more stable probes for in vitro assays; investigation of specific metabolic pathways. |
Q & A
Q. What are the standard synthesis protocols for Dicyclomine-d4 Hydrochloride, and how is isotopic purity validated?
Methodological Answer: The synthesis of deuterated compounds like this compound typically involves substituting hydrogen atoms with deuterium at specific molecular positions. For example, similar deuterated amino acids (e.g., D-Lysine-d4) utilize catalysts such as salicylic aldehyde in glacial acetic acid to facilitate deuterium incorporation . Post-synthesis, isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry (MS) to quantify isotopic enrichment. Structural integrity is further verified by comparing the molecular formula (C₁₉H₃₁D₄NO₂•HCl) and spectral data with non-deuterated analogs, as outlined in safety data sheets .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds in biological samples due to its high sensitivity and specificity. Chromatographic separation (e.g., reverse-phase HPLC) paired with selective ion monitoring (SIM) can distinguish Dicyclomine-d4 from endogenous analogs. Method validation should include calibration curves in relevant matrices (e.g., plasma, urine), limits of detection (LOD), and recovery rates. These protocols align with drug assay preparation methods described for similar hydrochloride salts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Safety measures include:
- Personal Protective Equipment (PPE): Tightly sealed goggles, nitrile gloves (tested for breakthrough time), and lab coats .
- Ventilation: Use fume hoods to minimize inhalation exposure.
- Storage: Store in airtight containers with desiccants at controlled temperatures (e.g., 2–8°C) to prevent degradation .
- Spill Management: Neutralize spills with inert adsorbents and dispose of waste via approved chemical disposal channels.
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its metabolic stability and pharmacokinetic profile?
Methodological Answer: Deuterium kinetic isotope effects (KIE) can alter metabolic pathways by slowing cytochrome P450-mediated oxidation. Comparative pharmacokinetic studies between Dicyclomine-d4 and its non-deuterated form should include:
- In vitro assays: Microsomal stability tests to measure half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ).
- In vivo studies: Plasma concentration-time profiles in model organisms (e.g., rodents) using LC-MS/MS for quantification.
Such approaches have been applied to deuterated analogs like methyl 4-(aminomethyl)benzoate-d4 to assess metabolic shifts .
Q. What experimental strategies ensure the stability of this compound in long-term pharmacological studies?
Methodological Answer: Stability studies should evaluate:
- Environmental factors: pH, temperature, and humidity via accelerated stability testing (e.g., 40°C/75% RH for 6 months).
- Formulation: Use lyophilized powders or buffered solutions (pH 4–6) to minimize hydrolysis.
- Analytical monitoring: Periodic HPLC-UV or UPLC-MS analysis to detect degradation products. These methods are consistent with stability protocols for structurally related hydrochloride compounds .
Q. How can researchers investigate the receptor-binding affinity of this compound compared to its non-deuterated form?
Methodological Answer:
- Competitive binding assays: Use radiolabeled ligands (e.g., [³H]-Dicyclomine) in tissue homogenates or recombinant receptor systems to measure IC₅₀ values.
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess deuterium-induced conformational changes.
- Molecular dynamics simulations: Model deuterium’s impact on hydrogen bonding and receptor interactions.
These techniques are standard for spirocyclic compounds and amides, as described in receptor interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
